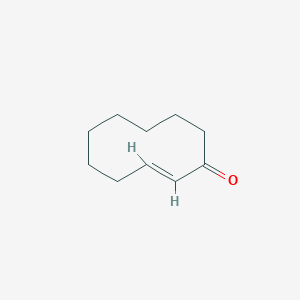
Nereistoxin oxalate
Descripción general
Descripción
Nereistoxin is a toxin isolated from the marine segmented worm, Lumbriconereis heterodopa. It is also the active insecticide of the proinsecticide thiocyclam . The molecular formula of Nereistoxin oxalate is C7H13NO4S2 .
Synthesis Analysis
A reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and nereistoxin in foods of animal origins was developed using hydrophilic interaction liquid chromatography–mass spectrometry (HILIC–LC–MS/MS). The NIs were extracted with an acidic cysteine and formate buffer solution and hydrolyzed to nereistoxin .Molecular Structure Analysis
The molecular structure of Nereistoxin oxalate was analyzed using a Shimadzu Nexera HPLC system coupled to a Shimadzu LCMS-8045 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source .Chemical Reactions Analysis
Nereistoxin insecticides were extracted with an acidic cysteine and formate buffer solution and hydrolyzed to nereistoxin. pH-dependent acid–base partitioning coupled with salting-out-assisted liquid–liquid extraction using acetonitrile was performed for purification .Physical And Chemical Properties Analysis
Nereistoxin oxalate has a molecular weight of 239.3 g/mol. It has 2 hydrogen bond donors and 7 hydrogen bond acceptors. It has a rotatable bond count of 2. The exact mass is 239.02860024 g/mol. The topological polar surface area is 128 Ų .Aplicaciones Científicas De Investigación
Insecticide Detection
Nereistoxin Oxalate (NRT) and its related insecticides are widely used in agriculture pest management due to their low toxicity and high insecticidal activity . However, the overuse and/or misuse of these insecticides have raised concerns about food safety, environmental issues, and human health . Therefore, a method for detecting NRT-related insecticides at trace levels is particularly important. Quantum-dots-doped covalent organic frameworks in a molecularly imprinted network (QDs-doped COFs@MIP) have been developed for the detection of NRT-related insecticide in tap water . This method is simple, environmentally friendly, low-cost, and convenient .
Neurological Research
Nereistoxin Oxalate has been used in neurological research, particularly in studying the actions on a CNS acetylcholine receptor/ion channel in the cockroach Periplaneta Americana . At low concentrations, NRT induced a dose-dependent partial block of transmission at cereal afferent, giant interneurone synapses in the terminal abdominal ganglion (A6) of the cockroach . This research provides valuable insights into the mechanism of action of this natural invertebrate neurotoxin .
Chemical Reagent
Nereistoxin Oxalate is also used as a standard chemical reagent in various research applications . It is manufactured and distributed for research use only .
Analytical Chemistry
In the field of analytical chemistry, Nereistoxin Oxalate is used in the analysis using High-Performance Liquid Chromatography (HPLC) and electrochemical detection. This allows for precise measurements and understanding of the properties of Nereistoxin Oxalate.
Safety And Hazards
Direcciones Futuras
Although nereistoxin insecticides are banned for animal husbandry operations, they are still used because of their high insecticidal activities. Therefore, a reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and nereistoxin in foods of animal origins was developed .
Propiedades
IUPAC Name |
N,N-dimethyldithiolan-4-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWFFMDTBCNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936786 | |
| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nereistoxin oxalate | |
CAS RN |
1631-52-3 | |
| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nereistoxin Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Nereistoxin interact with nicotinic acetylcholine receptors, and what is the analytical method used to study this interaction?
A1: Nereistoxin acts as a potent antagonist of nicotinic acetylcholine receptors, effectively blocking cholinergic transmission []. While the exact mechanism remains unclear, several hypotheses are proposed. One possibility is that Nereistoxin undergoes in vivo reduction to dihydronereistoxin, which then targets a disulfide bond within the acetylcholine binding region of the receptor []. Alternatively, Nereistoxin might compete directly with acetylcholine for binding or exert its effects due to the presence of dihydronereistoxin as an impurity in commercially available Nereistoxin oxalate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




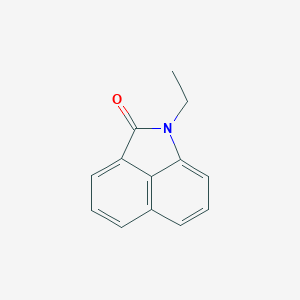
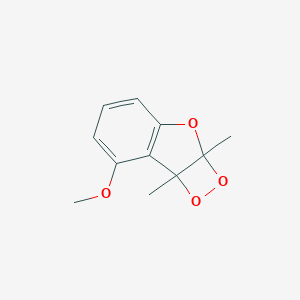
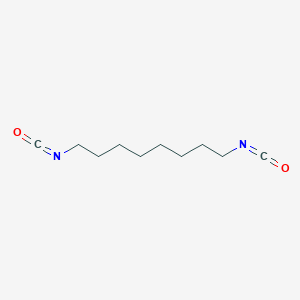


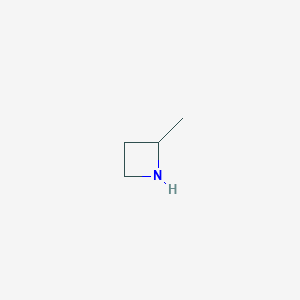

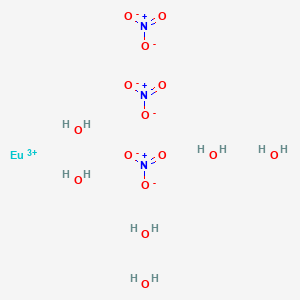
![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)


